Cyclohex-3-en-1-yl-[4-(2,6-dimethylmorpholin-4-yl)sulfonylpiperazin-1-yl]methanone
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Overview
Description
Cyclohex-3-en-1-yl-[4-(2,6-dimethylmorpholin-4-yl)sulfonylpiperazin-1-yl]methanone is a complex organic compound that features a cyclohexene ring, a morpholine derivative, and a sulfonyl piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohex-3-en-1-yl-[4-(2,6-dimethylmorpholin-4-yl)sulfonylpiperazin-1-yl]methanone typically involves multiple steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Morpholine Derivative: The morpholine derivative can be introduced via nucleophilic substitution reactions.
Sulfonylation: The sulfonyl group is added using sulfonyl chlorides under basic conditions.
Piperazine Coupling: The final step involves coupling the sulfonyl piperazine with the cyclohexene derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or ketones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the morpholine and piperazine moieties.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) for reducing sulfonyl groups.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Epoxides: From oxidation of the cyclohexene ring.
Ketones: From further oxidation of the epoxides.
Sulfides: From reduction of the sulfonyl group.
Scientific Research Applications
Cyclohex-3-en-1-yl-[4-(2,6-dimethylmorpholin-4-yl)sulfonylpiperazin-1-yl]methanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Research: The compound can be used as a probe to study biological pathways involving sulfonyl piperazines.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Cyclohex-3-en-1-yl-[4-(2,6-dimethylmorpholin-4-yl)sulfonylpiperazin-1-yl]methanone involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that recognize the sulfonyl piperazine moiety.
Pathways Involved: The compound may inhibit or activate specific signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-3-en-1-yl-[4-(2,6-dimethylmorpholin-4-yl)sulfonylpiperazin-1-yl]methanone: Unique due to its specific combination of functional groups.
Cyclohex-3-en-1-yl-[4-(2,6-dimethylmorpholin-4-yl)sulfonylpiperazin-1-yl]ethanone: Similar structure but with an ethanone group instead of methanone.
Cyclohex-3-en-1-yl-[4-(2,6-dimethylmorpholin-4-yl)sulfonylpiperazin-1-yl]propanone: Similar structure but with a propanone group.
Uniqueness
This compound is unique due to its specific combination of a cyclohexene ring, a morpholine derivative, and a sulfonyl piperazine moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
cyclohex-3-en-1-yl-[4-(2,6-dimethylmorpholin-4-yl)sulfonylpiperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O4S/c1-14-12-20(13-15(2)24-14)25(22,23)19-10-8-18(9-11-19)17(21)16-6-4-3-5-7-16/h3-4,14-16H,5-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRTXEKFBIWQIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)N2CCN(CC2)C(=O)C3CCC=CC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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